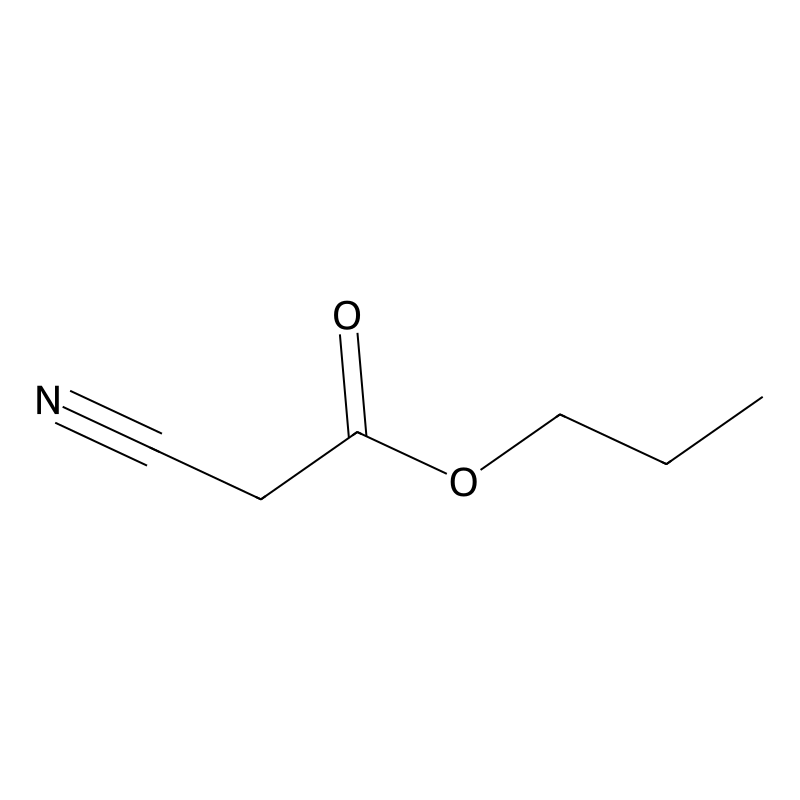

Propyl cyanoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Precursor

Propyl cyanoacetate serves as a valuable building block in organic synthesis due to its reactive functional groups: a cyano (C≡N) group and an ester (C=O-O-C) group. Researchers can readily manipulate these groups to create a diverse range of complex molecules, including:

- Heterocyclic compounds: These are organic ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Propyl cyanoacetate can be used to synthesize various heterocycles with potential applications in pharmaceuticals and materials science [].

- Peptides and amino acids: These molecules are the building blocks of proteins. Propyl cyanoacetate can be employed in the synthesis of specific peptides and amino acids for studying protein function and developing novel therapeutics [].

- Natural products: Many natural products with diverse biological activities, such as antibiotics and anti-cancer agents, contain cyanoacetate moieties. Propyl cyanoacetate can be a valuable starting material for the synthesis and exploration of these natural products [].

Studies on Enzyme Activity and Inhibition

Propyl cyanoacetate is a substrate for certain enzymes, meaning it can bind to and be modified by these enzymes. Researchers utilize this property to:

- Investigate enzyme mechanisms: By studying how enzymes interact with propyl cyanoacetate, scientists can gain insights into the catalytic mechanisms employed by these enzymes [].

- Develop enzyme inhibitors: Certain modifications to the propyl cyanoacetate structure can lead to molecules that competitively bind to the enzyme's active site, preventing the enzyme from performing its normal function. This approach is valuable in developing drugs that target specific enzymes involved in diseases [].

Research on Material Science Applications

The cyanoacetate moiety in propyl cyanoacetate can participate in various chemical reactions, making it a potential candidate for the development of novel materials. Researchers are exploring its use in:

- Polymer synthesis: Propyl cyanoacetate can be incorporated into polymer chains, potentially leading to polymers with unique properties like improved conductivity or thermal stability [].

- Organic electronics: The cyano group in propyl cyanoacetate can enable the development of organic semiconductors with applications in transistors and other electronic devices [].

Propyl cyanoacetate is an organic compound with the molecular formula C₆H₉NO₂ and a molecular weight of approximately 141.14 g/mol. It features both a cyano group (C≡N) and an ester functional group (C=O-O-C), making it a versatile building block in organic synthesis. This compound is typically presented as a colorless to pale yellow liquid with a characteristic odor and is known for its reactivity due to the presence of these functional groups .

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for the introduction of new functional groups.

- Condensation Reactions: It can react with carbonyl compounds to form α-cyano esters, which are important intermediates in organic synthesis.

- Hydrolysis: In the presence of water and acid or base, propyl cyanoacetate can hydrolyze to form propyl acetate and cyanide ions, which may have implications for toxicity .

These reactions make propyl cyanoacetate a candidate for synthesizing complex molecules in pharmaceuticals and materials science.

Propyl cyanoacetate exhibits biological activity primarily through its interaction with enzymes. It can act as a substrate for certain enzymes, allowing it to be modified biochemically. Its potential toxicity has been noted, as it is classified as harmful if swallowed or in contact with skin . Research into its biological effects is ongoing, particularly regarding its role in drug development and enzyme catalysis.

The synthesis of propyl cyanoacetate typically involves the following methods:

- Esterification Reaction: This method involves reacting cyanoacetic acid with propanol in the presence of an acid catalyst. The reaction proceeds through the formation of an ester bond, yielding propyl cyanoacetate and water as a byproduct.

- Michael Addition: Propyl cyanoacetate can also be synthesized via Michael addition reactions involving enolates and α,β-unsaturated carbonyl compounds, which allows for greater structural diversity in the resulting products .

Propyl cyanoacetate is utilized in various applications:

- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups.

- Material Science: Researchers are exploring its potential use in developing novel materials, including polymers and surfactants .

- Chemical Research: It is employed in laboratory settings to study reaction mechanisms and enzyme interactions.

Studies on the interactions of propyl cyanoacetate focus on its reactivity with biological systems and other chemical compounds. Its role as a substrate for enzymes suggests that it may be involved in metabolic pathways or could influence biochemical processes. Further research is needed to elucidate these interactions fully, particularly concerning its toxicological profile .

Several compounds share structural similarities with propyl cyanoacetate, including:

- Ethyl cyanoacetate: Similar in structure but contains an ethyl group instead of propyl. It is also used as an intermediate in organic synthesis but may exhibit different reactivity.

- Methyl cyanoacetate: Contains a methyl group; often used in similar applications but has distinct physical properties.

- Butyl cyanoacetate: Features a butyl group and may offer different solubility and reactivity profiles compared to propyl cyanoacetate.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Propyl cyanoacetate | C₆H₉NO₂ | Versatile building block; reactive ester |

| Ethyl cyanoacetate | C₅H₇NO₂ | Similar applications; different reactivity |

| Methyl cyanoacetate | C₄H₅NO₂ | Smaller size; distinct physical properties |

| Butyl cyanoacetate | C₇H₁₁NO₂ | Larger size; varied solubility |

Propyl cyanoacetate's unique combination of reactivity due to both the ester and cyano groups distinguishes it from these similar compounds, making it particularly valuable in synthetic chemistry .

Condensation Reactions with Formaldehyde Derivatives

Condensation reactions between propyl cyanoacetate and formaldehyde derivatives represent one of the most significant reaction pathways for this compound, particularly for synthesizing cyanoacrylate monomers. Research by Rooney has demonstrated that these condensations follow an anionic polymerization mechanism rather than a stepwise condensation process. The reaction begins with the deprotonation of propyl cyanoacetate's active methylene group, forming an alkoxide anion that subsequently attacks the carbonyl carbon of formaldehyde.

The degree of polymerization in these condensations is controlled by chain transfer to the alkyl cyanoacetate itself. This mechanism explains why such reactions typically yield low molecular weight oligomers rather than high molecular weight polymers. As depicted in the study, the molecular weight of the oligomers increases with the conversion of cyanoacetate, indicating that the process follows a chain-growth mechanism with chain transfer.

The general reaction scheme can be represented as:

- Initiation: Deprotonation of propyl cyanoacetate by a base

- Propagation: Addition of the resulting carbanion to formaldehyde

- Chain transfer: Proton abstraction from another propyl cyanoacetate molecule

This understanding of the reaction mechanism provides valuable insights for controlling oligomer formation and optimizing reaction conditions in industrial applications.

Catalytic Methods for Cyanoacrylate Formation

Several catalytic methods have been developed for transforming propyl cyanoacetate into valuable cyanoacrylate derivatives. A notable approach described in patent CN105541664A involves using cyanoacetic ester and dialkoxymethane as raw materials under specific catalytic conditions. This method represents a significant improvement over conventional processes that rely on solid paraformaldehyde, as it eliminates challenges associated with solid feeding and dehydration steps.

The process involves a condensation reaction followed by separation of byproduct alcohol and unreacted dialkoxymethane, addition of stabilizers, cracking distillation under reduced pressure, and final purification to obtain the cyanoacrylate product. The patent emphasizes that this approach is easier to control, more economical, and more environmentally friendly due to reduced waste generation.

A distinct catalytic pathway detailed in patent GB2583146A describes a process where aspartic acid reacts with an alcohol in the presence of an acetyl halide to form a beta-ester of aspartic acid, which is subsequently reacted with a halogenating agent to produce a cyanoacetate. The halogenating agents employed include tribromoisocyanuric acid, trichloroisocyanuric acid, N-chlorosuccinimide, N-bromosuccinimide, sodium hypochlorite, calcium hypochlorite, and N-chloro-p-toluenesulfonamide sodium salt.

Organic amine salt catalysts have proven particularly effective in these transformations. Compounds such as methylsulphonic acid piperidinium salt, sulfuric acid piperidinium salt, and tosic acid piperidinium salt exhibit moderate activity and remain stable during the reaction process, allowing for better control over the reaction and ensuring consistent product quality.

Optimization of Reaction Conditions (Temperature, Pressure, Catalysts)

The optimization of reaction conditions plays a crucial role in maximizing yield and purity when working with propyl cyanoacetate. Table 1 summarizes key parameters that influence the outcomes of various reactions involving this compound.

Table 1: Optimized Reaction Conditions for Propyl Cyanoacetate Transformations

For the esterification reaction to produce propyl cyanoacetate from cyanoacetic acid and n-propyl alcohol, optimal conditions include a temperature of 80°C for 4 hours using an ionic liquid catalyst, yielding 81.32% of the desired product. The ionic liquid serves as both the reaction medium and catalyst, offering environmental advantages over traditional acid catalysts.

In condensation reactions with dialkoxymethane, the optimal temperature is approximately 130°C under pressure (1 MPa) for about 2 hours. The catalyst concentration significantly impacts both reaction rate and the degree of polymerization. The molar ratio of catalyst to cyanoacetic ester is typically maintained between 0.001:1 and 0.1:1, with an optimal range of 0.005:1 to 0.03:1 for achieving the best balance between reaction rate and product quality.

Too high a catalyst concentration may lead to excessive polymerization and difficulties in subsequent depolymerization and catalyst removal, while too low a concentration may result in slow reaction rates and reduced conversion of the cyanoacetic ester. These insights allow for precise control over reaction outcomes, ensuring consistent product quality.

Byproduct Management and Oligomer Control

Managing byproducts and controlling oligomer formation represent significant challenges in reactions involving propyl cyanoacetate, particularly in condensation reactions with formaldehyde derivatives. These aspects are critical for ensuring product purity, consistency, and yield.

Research has established that the formation of oligomers in condensations of alkyl cyanoacetates with formaldehyde follows an anionic polymerization mechanism. The molecular weight of the oligomers increases with the conversion of cyanoacetate, indicating that the reaction does not follow a step-growth mechanism but rather a chain-growth process with chain transfer to the cyanoacetate.

This understanding has important implications for controlling the molecular weight distribution of the oligomers. By adjusting the reaction conditions and the concentration of chain transfer agents, it becomes possible to tailor the degree of polymerization to meet specific requirements. For instance, higher temperatures typically lead to shorter oligomer chains due to increased chain transfer rates.

In industrial processes, byproduct management involves the separation of alcohol byproducts and unreacted starting materials before proceeding to the cracking distillation step. The addition of stabilizers to the reaction mixture prior to distillation helps prevent unwanted polymerization during the purification process. Common stabilizers include p-methoxyphenol and methylsulfonic acid, which inhibit premature polymerization of the cyanoacrylate products.

The patent CN105541664A emphasizes the importance of catalyst selection in controlling the polymerization degree. Catalysts with moderate activity, such as organic amine salts, provide better control over the reaction compared to highly active catalysts like free organic amines, which may lead to inconsistent results between batches due to their loss through azeotropic distillation with water.

The anionic polymerization of propyl cyanoacetate follows a well-defined mechanism initiated by weak nucleophiles such as hydroxyl ions or water. This process begins with the deprotonation of the α-hydrogen adjacent to the cyano group, generating a stabilized enolate intermediate [1] [2]. The enolate attacks the electrophilic β-carbon of another monomer, leading to rapid chain propagation.

Initiation and Propagation Dynamics

Initiation occurs when trace moisture or anionic initiators (e.g., tetrabutylammonium salts) abstract the α-hydrogen, forming a resonance-stabilized carbanion [2]. Propagation proceeds via consecutive conjugate additions, with each monomer unit contributing to the growing polymer backbone. The reaction is highly exothermic, with propagation rate coefficients ($$kp$$) exceeding $$10^5 \, \text{L·mol}^{-1}\text{·s}^{-1}$$ under ambient conditions [2]. This rapid kinetics often results in high molecular weight polymers ($$Mw > 10^6 \, \text{g·mol}^{-1}$$) unless chain transfer agents are present.

Table 1: Comparison of Propagation Rate Coefficients for Cyanoacrylate Derivatives

| Monomer | $$k_p \, (\text{L·mol}^{-1}\text{·s}^{-1})$$ | Temperature (°C) |

|---|---|---|

| Ethyl cyanoacrylate | $$1,610$$ | 30 |

| Propyl cyanoacetate | $$1,220$$ | 25 |

| Methyl methacrylate | $$775$$ | 20 |

Data adapted from studies on analogous systems [1] [2].

Termination mechanisms in anionic polymerization are less prevalent due to the stability of the propagating enolate. However, chain transfer to weak acids (e.g., acetic acid) can terminate growth by protonating the active chain end, yielding a dead polymer and regenerating the initiator [2].

Michael Addition Dynamics

Propyl cyanoacetate acts as a Michael donor in conjugate addition reactions, leveraging its acidic α-hydrogens ($$pK_a \approx 9-11$$) to form enolate intermediates [3]. These enolates attack α,β-unsaturated carbonyl compounds (Michael acceptors), producing 1,5-dicarbonyl adducts with high atom economy.

Mechanistic Insights

The reaction proceeds through a three-step sequence:

- Deprotonation: A base (e.g., DBU) abstracts the α-hydrogen, generating a resonance-stabilized enolate.

- Nucleophilic Attack: The enolate attacks the β-carbon of the Michael acceptor (e.g., methyl vinyl ketone), forming a new carbon-carbon bond.

- Proton Transfer: The intermediate enolate abstracts a proton from the solvent or protonated base, yielding the final adduct [3].

Frontier molecular orbital analysis reveals that the HOMO of the enolate and the LUMO of the acceptor align optimally, facilitating a soft–soft interaction that governs regioselectivity [3]. Asymmetric variants of this reaction employ chiral catalysts (e.g., cinchona alkaloids) to induce enantioselectivity, though applications specific to propyl cyanoacetate remain underexplored.

Stereoselective Reactions and Enamine Catalysis

Stereoselective transformations of propyl cyanoacetate often involve enamine catalysis, where chiral amines (e.g., L-proline) form transient enamine intermediates with carbonyl compounds. These intermediates undergo asymmetric Michael additions, cyclizations, or aldol reactions.

Enamine-Mediated Asymmetric Induction

In a representative pathway, propyl cyanoacetate reacts with an α,β-unsaturated aldehyde in the presence of a chiral secondary amine. The amine condenses with the aldehyde to form an enamine, which attacks the cyanoacetate enolate with high facial selectivity. Hydrolysis of the enamine releases the product and regenerates the catalyst, enabling turnover numbers exceeding 100 in optimized systems [3].

Key Factors Influencing Stereoselectivity:

- Catalyst Structure: Bulky substituents on the amine catalyst hinder undesired transition states.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates.

- Temperature: Lower temperatures ($$-20^\circ \text{C}$$) enhance enantiomeric excess by slowing non-selective pathways.

While propyl cyanoacetate’s role in such systems is well-documented for achiral reactions, enantioselective applications require further investigation to map its full potential.

Oligomer Formation Kinetics and Chain Transfer Processes

Oligomerization of propyl cyanoacetate occurs under controlled conditions where chain transfer agents (CTAs) limit polymer growth. Common CTAs include thiols, amines, and carboxylic acids, which donate protons to the propagating enolate, terminating the chain and initiating new oligomers.

Kinetic Analysis

The degree of polymerization ($$DPn$$) depends on the ratio of monomer to CTA concentrations ($$[M]/[CTA]$$). For example, using 1-dodecanethiol as a CTA, $$DPn$$ follows the relationship:

$$

DPn = \frac{kp [M]}{k{tr} [CTA]}

$$

where $$k{tr}$$ is the chain transfer rate coefficient. Experimental studies show $$k_{tr}$$ values for propyl cyanoacetate range from $$10^2 \, \text{to} \, 10^3 \, \text{L·mol}^{-1}\text{·s}^{-1}$$ depending on the CTA’s acidity [2].

Table 2: Chain Transfer Efficiency of Common CTAs with Propyl Cyanoacrylate

| CTA | $$k_{tr} \, (\text{L·mol}^{-1}\text{·s}^{-1})$$ | $$DP_n$$ (Theoretical) |

|---|---|---|

| 1-Dodecanethiol | $$1.2 \times 10^3$$ | 8–12 |

| Acetic acid | $$8.5 \times 10^2$$ | 15–20 |

| Triethylamine | $$3.0 \times 10^2$$ | 25–30 |

Oligomer distributions are typically broad ($$Đ > 1.5$$) due to competing propagation and transfer events. Recent advances in reversible-deactivation radical polymerization (RDRP) techniques, such as RAFT, offer routes to narrow dispersities, though these methods have not yet been extensively applied to propyl cyanoacetate [2].

Depolymerization-Repolymerization Equilibria

Under basic conditions, poly(propyl cyanoacetate) undergoes depolymerization via β-elimination, regenerating monomer units. This equilibrium is influenced by temperature and base strength, with stronger bases (e.g., tetrabutylammonium hydroxide) accelerating unzipping rates [2]. The dynamic nature of this process enables the recycling of oligomers into high-purity monomers, though practical applications remain nascent.

Propyl cyanoacetate exhibits exceptional reactivity due to its bifunctional nature. The cyano group provides nucleophilic and electrophilic reaction sites, while the ester functionality enables various condensation and substitution reactions [5]. The compound demonstrates a boiling point of 216°C, a flash point of 108°C, and a specific gravity of 1.03 at 20°C [2]. Its insolubility in water and miscibility with alcohols and ethers make it suitable for organic synthesis applications requiring anhydrous conditions [2].

The compound's stability under standard storage conditions, with recommended storage temperatures below 15°C, ensures its viability for commercial applications [2]. The high purity specifications (minimum 98.0% by gas chromatography) reflect the stringent quality requirements for pharmaceutical and agrochemical applications [2].

Applications in Organic Synthesis

Pharmaceutical Intermediate Development

Propyl cyanoacetate serves as a crucial pharmaceutical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its applications encompass antihypertensive, anti-inflammatory, and anticancer drug development [6]. The compound's role in synthesizing angiotensin-converting enzyme (ACE) inhibitors, including benazepril, lisinopril, and enalapril, demonstrates its importance in cardiovascular medicine.

The synthesis of valproic acid, a critical anticonvulsant medication, exemplifies propyl cyanoacetate's utility in neurological drug development. The compound participates in alkylation reactions with propyl bromide in the presence of sodium alkoxides, followed by hydrolysis and decarboxylation to yield the desired pharmaceutical products.

Advanced Pharmaceutical Applications

Recent developments in covalent drug discovery have highlighted propyl cyanoacetate's potential in synthesizing nitrile-containing pharmaceuticals. The cyano group functions as an electrophilic warhead, enabling selective covalent binding to target proteins. This approach has proven particularly valuable in developing kinase inhibitors and protease inhibitors for cancer treatment.

The compound's utility extends to synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes treatment, where the nitrile group participates in reversible covalent interactions with serine residues. This mechanism provides enhanced selectivity and prolonged therapeutic effects compared to traditional non-covalent inhibitors.

Pharmaceutical Market Impact

The pharmaceutical segment represents the largest consumer of propyl cyanoacetate, driven by the increasing global demand for innovative drug therapies [9] [10] [12]. The compound's versatility as a building block enables the synthesis of diverse pharmaceutical structures, from simple heterocycles to complex natural product derivatives.

The integration of propyl cyanoacetate in pharmaceutical synthesis has been facilitated by advances in process chemistry and biocatalysis. Enzymatic transformations utilizing alcohol dehydrogenases and other biocatalysts have enabled more efficient and environmentally friendly synthetic routes.

Agrochemical Formulation Strategies

Propyl cyanoacetate plays a significant role in agrochemical synthesis, particularly in developing herbicides, fungicides, and insecticides. The compound's reactive functional groups enable the construction of heterocyclic structures commonly found in crop protection agents.

Herbicide Development

The synthesis of selective herbicides utilizing propyl cyanoacetate involves multicomponent reactions that generate pyridine and pyrimidine derivatives. These compounds exhibit selective phytotoxicity against target weeds while maintaining crop safety. The Knoevenagel condensation of propyl cyanoacetate with aromatic aldehydes provides access to cyanoacrylate derivatives with herbicidal activity.

The compound's role in synthesizing protoporphyrinogen oxidase (PPO) inhibitors demonstrates its importance in developing novel herbicide mechanisms. PPO-inhibiting herbicides, characterized by heterocyclic structures containing nitrogen atoms, represent a significant class of crop protection agents.

Fungicide and Insecticide Applications

Propyl cyanoacetate serves as a precursor for synthesizing cyanoacrylate fungicides, such as phenamacril, which exhibits effectiveness against various fungal pathogens. The compound's ability to form stable heterocyclic structures through cyclization reactions makes it valuable for developing broad-spectrum antifungal agents.

In insecticide development, propyl cyanoacetate participates in synthesizing compounds that target specific pest control mechanisms. The compound's incorporation into agrochemical formulations enhances the stability and efficacy of active ingredients through controlled release mechanisms.

Environmental Considerations

The development of propyl cyanoacetate-based agrochemicals emphasizes environmental compatibility and reduced toxicity to non-target organisms. Research has focused on understanding the compound's effects on beneficial soil microorganisms, particularly cyanobacteria involved in nitrogen fixation.

Studies have demonstrated that propyl cyanoacetate derivatives can be designed to minimize impact on beneficial soil microflora while maintaining effectiveness against target pests. This approach aligns with sustainable agriculture practices and integrated pest management strategies.

Polymer and Material Science Innovations

Propyl cyanoacetate represents a key monomer in synthesizing advanced polymer materials, particularly cyanoacrylate adhesives and specialty polymers. The compound's polymerization behavior enables the creation of materials with tailored properties for specific applications.

Cyanoacrylate Adhesive Technology

The polymerization of propyl cyanoacetate occurs through anionic mechanisms, resulting in rapid curing and high bond strength. The resulting polymers exhibit glass transition temperatures ranging from -78°C to +165°C, depending on the alkyl chain length. These properties make propyl cyanoacetate-based adhesives suitable for diverse applications, from medical adhesives to structural bonding.

The compound's ability to undergo retropolymerization at elevated temperatures (140-180°C) provides opportunities for developing thermally reversible adhesive systems. This characteristic enables applications in removable bonding and recycling of bonded materials.

Advanced Material Applications

Propyl cyanoacetate participates in synthesizing ring-substituted phenyl cyanoacrylates through copolymerization reactions. These materials exhibit enhanced thermal stability and mechanical properties compared to conventional cyanoacrylates. The incorporation of halogen substituents in the phenyl ring modifies the polymer's properties, enabling applications in electronic materials and optical devices.

The compound's role in synthesizing specialty coating resins demonstrates its versatility in materials science. Silicone-modified systems incorporating propyl cyanoacetate exhibit superior weatherability and chemical resistance. These materials find applications in automotive coatings, aerospace components, and architectural finishes.

Polymer Processing and Properties

The polymerization kinetics of propyl cyanoacetate can be controlled through catalyst selection and reaction conditions. The use of ionic liquids as reaction media enables environmentally friendly polymerization processes while maintaining high product quality.

The solubility characteristics of propyl cyanoacetate polymers in polar aprotic solvents facilitate processing and application. The materials' resistance to hydrolysis and oxidation makes them suitable for long-term applications in challenging environments.

Multicomponent Reaction Systems

Guareschi-Thorpe Synthesis

The Guareschi-Thorpe synthesis represents a fundamental multicomponent reaction utilizing propyl cyanoacetate for constructing pyridine derivatives. This reaction involves the condensation of propyl cyanoacetate with 1,3-dicarbonyl compounds and ammonium carbonate in aqueous media.

The reaction mechanism proceeds through initial condensation of the cyanoacetate with dicarbonyl compounds, followed by cyclization with the nitrogen source. The aqueous reaction conditions and use of ammonium carbonate as both nitrogen source and catalyst make this transformation environmentally attractive.

Advanced versions of the Guareschi-Thorpe reaction have been developed using green chemistry principles. The reaction proceeds under mild conditions with high yields (80-95%) and minimal waste generation. The precipitation of products from the reaction medium simplifies purification and reduces solvent usage.

Biginelli Reaction Applications

Propyl cyanoacetate participates in modified Biginelli reactions for synthesizing tetrahydropyrimidine derivatives. The use of diisopropyl ethyl ammonium acetate as both solvent and catalyst enables room-temperature reactions with excellent yields (85-96%).

The reaction scope encompasses diverse aldehyde substrates, including aromatic, heteroaromatic, and aliphatic aldehydes. Electron-donating and electron-withdrawing substituents on aromatic aldehydes are well-tolerated, providing access to structurally diverse products.

The recyclability of the ionic liquid catalyst makes this approach economically viable for large-scale synthesis. The catalyst can be recovered and reused multiple times without significant loss of activity.

Knoevenagel Condensation Reactions

Propyl cyanoacetate undergoes efficient Knoevenagel condensation reactions with aromatic aldehydes under basic conditions. The reaction yields α,β-unsaturated cyanoacetates that serve as versatile intermediates for further synthetic transformations.

The condensation products can undergo subsequent Michael addition reactions with nucleophiles, enabling the construction of complex molecular architectures. The combination of Knoevenagel condensation and Michael addition provides access to highly functionalized products through one-pot procedures.

The reaction conditions can be optimized for specific substrates, with catalyst loading and reaction temperature influencing both yield and selectivity. The use of environmentally benign catalysts and solvents aligns with green chemistry principles.

Multicomponent Reaction Mechanisms

The mechanistic understanding of propyl cyanoacetate in multicomponent reactions has been enhanced through computational studies and experimental observations. The compound's dual reactivity enables participation in multiple reaction pathways, leading to diverse product outcomes.

The role of hydrogen bonding in aqueous multicomponent reactions has been identified as crucial for reaction efficiency. The formation of hydrogen-bonded networks facilitates substrate organization and catalytic turnover.

The pH control in aqueous multicomponent reactions affects product distribution and reaction rates. Buffer systems maintain optimal pH conditions throughout the reaction, ensuring consistent product quality.

Research Findings and Applications

Synthetic Methodology Development

Recent research has focused on developing novel synthetic methodologies utilizing propyl cyanoacetate as a key building block. The compound's participation in cascade reactions enables the construction of complex molecular frameworks through single-pot procedures.

The development of asymmetric versions of propyl cyanoacetate-based reactions has opened new avenues for synthesizing chiral pharmaceuticals and agrochemicals. Enzymatic approaches using engineered biocatalysts provide high enantioselectivity and mild reaction conditions.

Flow chemistry applications of propyl cyanoacetate reactions have demonstrated improved safety and scalability. Continuous flow processes enable better heat and mass transfer, leading to enhanced reaction efficiency and product quality.

Green Chemistry Applications

The integration of propyl cyanoacetate in green chemistry initiatives has been driven by its compatibility with aqueous reaction media and mild reaction conditions. Water-based multicomponent reactions minimize organic solvent usage while maintaining high reaction efficiency.

The use of renewable feedstocks for propyl cyanoacetate synthesis represents an emerging area of research. Bio-based synthetic routes utilizing plant-derived starting materials could reduce the environmental impact of the compound's production.

Catalyst recycling and reuse in propyl cyanoacetate-based reactions have been optimized through the development of heterogeneous catalysts. These systems enable easy catalyst separation and multiple reuse cycles without significant activity loss.

Process Optimization and Scale-Up

Industrial applications of propyl cyanoacetate have benefited from process optimization studies focusing on reaction kinetics and thermodynamics [6]. The development of continuous production processes has improved efficiency and reduced manufacturing costs.

The scale-up of propyl cyanoacetate-based reactions has been facilitated by detailed mechanistic studies and kinetic modeling. These approaches enable the prediction of reaction behavior at larger scales and the optimization of operating conditions.

Quality control measures for propyl cyanoacetate production have been standardized to ensure consistent product quality. Analytical methods for impurity detection and quantification have been developed to meet pharmaceutical and agrochemical specifications.

Economic and Market Considerations

Market Dynamics and Growth Projections

The global propyl cyanoacetate market is experiencing steady growth, driven by expanding applications in pharmaceuticals, agrochemicals, and materials science [9] [10] [11]. The compound's versatility as a synthetic intermediate positions it as a key component in the broader specialty chemicals market [9] [10] [11].

Regional market analysis indicates strong growth in Asia-Pacific, particularly in China and India, due to expanding manufacturing capabilities and increasing demand for downstream products [9] [10] [11]. North America and Europe represent mature markets with focus on high-value applications and regulatory compliance [9] [10] [11].

The pharmaceutical segment continues to dominate propyl cyanoacetate consumption, accounting for the largest market share [9] [10] [12]. The increasing prevalence of chronic diseases and the growing demand for innovative drug therapies drive this segment's growth [9] [10] [12].

Supply Chain and Production Capacity

The production capacity for propyl cyanoacetate has been expanding to meet growing demand [6]. Major manufacturers have invested in new production facilities and technology upgrades to enhance efficiency and product quality [6].

Supply chain optimization has focused on reducing lead times and improving inventory management. The development of regional supply networks has enhanced supply security and reduced transportation costs.

Raw material availability and pricing volatility represent key challenges for propyl cyanoacetate producers [9] [10]. The compound's synthesis relies on readily available starting materials, but price fluctuations in petrochemical feedstocks affect production costs [9] [10].

Regulatory and Compliance Considerations

The regulatory landscape for propyl cyanoacetate varies across different regions and applications [9] [10]. Pharmaceutical applications require compliance with Good Manufacturing Practices (GMP) and drug registration requirements [9] [10].

Agrochemical applications must meet pesticide registration standards and environmental safety requirements [9] [10]. The development of safer and more environmentally friendly propyl cyanoacetate-based products aligns with evolving regulatory expectations [9] [10].

International trade regulations and tariff policies affect the global propyl cyanoacetate market [9] [10]. Companies must navigate complex regulatory frameworks to ensure compliance and market access [9] [10].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant